

Spectroscopic Profile of 2,4-Dichloropyrimidine-5-carbaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 2,4-Dichloropyrimidine-5-carbaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the versatile synthetic intermediate, **2,4-dichloropyrimidine-5-carbaldehyde**. This compound is of significant interest in medicinal chemistry and drug discovery due to its reactive sites that allow for diverse chemical modifications. This document compiles available experimental and predicted spectroscopic data, outlines detailed experimental protocols for data acquisition, and presents a logical workflow for the spectroscopic analysis of this compound.

Spectroscopic Data Summary

The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2,4-dichloropyrimidine-5-carbaldehyde**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Assignment	Reference
10.39	Singlet	Aldehyde proton (CHO)	[1]
9.01	Singlet	Pyrimidine proton (Ar-H)	[1]

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~185	Aldehyde Carbonyl (C=O)
~160	C4-Cl
~158	C2-Cl
~155	C6-H
~130	C5-CHO

Note: The above ¹³C NMR data is predicted based on typical chemical shifts for similar structures and has not been experimentally verified in the cited literature.

Table 3: Infrared (IR) Spectroscopy Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2850, ~2750	Medium	C-H stretch (aldehyde)
~1700	Strong	C=O stretch (aldehyde)
~1550, ~1450	Medium-Strong	C=C and C=N stretching (pyrimidine ring)
~800-600	Strong	C-Cl stretch

Note: The above IR data is predicted based on characteristic absorption frequencies for the functional groups present and has not been experimentally verified in the cited literature.

Table 4: Mass Spectrometry (MS) Data

m/z	Ion	Method	Reference
175.95	[M]	ESI-MS	[2]
176.99	[M+H] ⁺	ESI-MS	

Note: The exact mass is calculated as 175.9544 Da.[\[2\]](#) The presence of two chlorine atoms would lead to a characteristic isotopic pattern with M, M+2, and M+4 peaks in a 9:6:1 ratio.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are based on standard laboratory practices for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation.

Materials:

- **2,4-Dichloropyrimidine-5-carbaldehyde** sample
- Deuterated chloroform (CDCl_3)
- NMR tubes (5 mm)
- Pipettes
- Vortex mixer

Procedure:

- Sample Preparation:
 - Weigh approximately 5-10 mg of **2,4-dichloropyrimidine-5-carbaldehyde**.
 - Dissolve the sample in approximately 0.6-0.7 mL of CDCl_3 in a clean, dry vial.
 - Mix thoroughly using a vortex mixer until the sample is completely dissolved.
 - Transfer the solution to an NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer.

- Tune and shim the instrument to optimize the magnetic field homogeneity.
- Data Acquisition:
 - Acquire a standard ^1H NMR spectrum.
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
 - Reference the spectra to the residual solvent peak of CDCl_3 (δ 7.26 ppm for ^1H and δ 77.16 ppm for ^{13}C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

- **2,4-Dichloropyrimidine-5-carbaldehyde** sample
- Potassium bromide (KBr, IR grade)
- Agate mortar and pestle
- Pellet press
- FTIR spectrometer

Procedure:

- Sample Preparation (KBr Pellet Method):
 - Place a small amount (1-2 mg) of **2,4-dichloropyrimidine-5-carbaldehyde** and approximately 100-200 mg of dry KBr powder into an agate mortar.
 - Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained.

- Transfer a portion of the powder into the pellet press die.
- Press the powder under high pressure to form a transparent or translucent pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum.
 - The data is typically collected over a range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

- **2,4-Dichloropyrimidine-5-carbaldehyde** sample
- Methanol or acetonitrile (LC-MS grade)
- Vial
- Mass spectrometer with an electrospray ionization (ESI) source

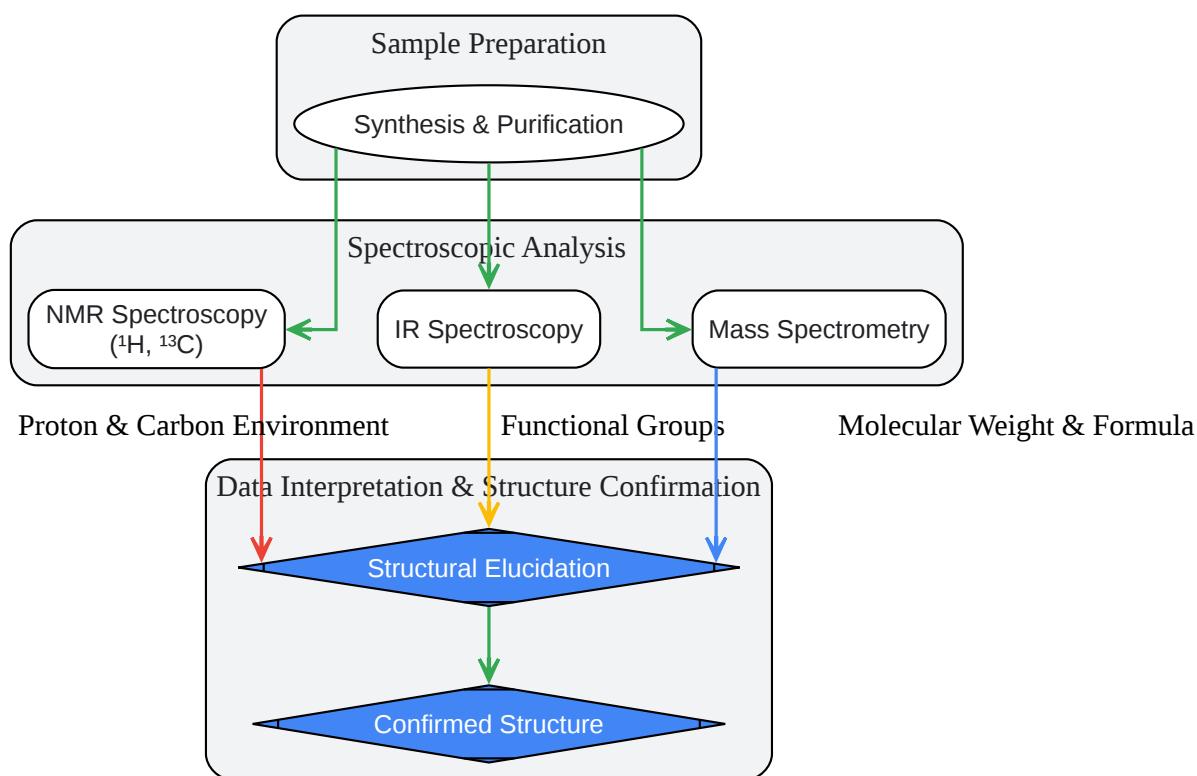
Procedure:

- Sample Preparation:
 - Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Data Acquisition:
 - Infuse the sample solution directly into the ESI source of the mass spectrometer.

- Acquire the mass spectrum in positive ion mode to observe the $[M+H]^+$ ion.
- The analysis will reveal the mass-to-charge ratio (m/z) of the parent ion and any fragment ions. The isotopic distribution pattern due to the two chlorine atoms should be observed.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of **2,4-dichloropyrimidine-5-carbaldehyde**.



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